molecular formula C13H20BNO2 B1520606 [4-(1-Piperidin-1-ylethyl)phenyl]boronic acid CAS No. 1287753-40-5

[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid

Cat. No. B1520606
M. Wt: 233.12 g/mol
InChI Key: AAVZQQFWPJUBCQ-UHFFFAOYSA-N
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Description

[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid, also known as 4PPBA, is a boronic acid that has become increasingly important in recent years due to its versatile applications in a wide range of scientific research. It is a relatively new compound that was first synthesized in 2015, and has since been used for a variety of applications, including medicinal chemistry, organic synthesis, and drug discovery.

Scientific Research Applications

Carbohydrate Binding and Recognition

Boronic acids have been identified as superior carbohydrate-binding agents. A study highlighted the exceptional ability of ortho-hydroxyalkyl arylboronic acids to complex glycopyranosides under neutral conditions, significant for the selective recognition of cell-surface glycoconjugates, which could lead to the development of oligomeric receptors and sensors for biomedical applications (Dowlut & Hall, 2006).

Synthesis of Piperazinones and Benzopiperazinones

Organoboronic acids have been utilized in the synthesis of piperazinones and benzopiperazinones from 1,2-diamines and glyoxylic acid, indicating a potential route for generating novel compounds with significant biological activities (Petasis & Patel, 2000).

Antiosteoclast Activity

A study on the synthesis and antiosteoclast activity of boronate compounds related to piperidinyl structures demonstrated moderate to high activity, suggesting potential therapeutic applications in treating diseases related to bone density (Reddy et al., 2012).

Large-Scale Synthesis of Piperidine Derivatives

Research on the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives showcases the potential for producing complex organic molecules that could serve as intermediates for further pharmaceutical development (Lau et al., 2002).

Antiviral Therapeutics

The modification of nanoparticles with phenylboronic acid has been investigated for its potential as antiviral inhibitors, specifically against the Hepatitis C virus. This novel approach demonstrates the versatility of boronic acid-modified materials in biomedicine (Khanal et al., 2013).

Polymer Applications

Boronic acid-containing polymers have shown promise in various biomedical applications, including HIV, obesity, diabetes, and cancer treatment. The unique reactivity and solubility of these polymers highlight their potential for developing new biomaterials (Cambre & Sumerlin, 2011).

properties

IUPAC Name

[4-(1-piperidin-1-ylethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-11(15-9-3-2-4-10-15)12-5-7-13(8-6-12)14(16)17/h5-8,11,16-17H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVZQQFWPJUBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238372
Record name B-[4-[1-(1-Piperidinyl)ethyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid

CAS RN

1287753-40-5
Record name B-[4-[1-(1-Piperidinyl)ethyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287753-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[1-(1-Piperidinyl)ethyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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